molecular formula C17H22N4O4 B13607535 3-(4-((2-(2-Aminoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-((2-(2-Aminoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13607535
M. Wt: 346.4 g/mol
InChI Key: ZESKALIJCQIEHH-UHFFFAOYSA-N
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Description

3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with piperidine-2,6-dione under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to achieve the required pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction leads to the degradation of Ikaros transcription factors, which play a crucial role in the regulation of immune responses and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A structurally similar compound with immunomodulatory and anticancer properties.

    Thalidomide: Another related compound known for its immunomodulatory effects but with a different safety profile.

Uniqueness

3-(4-{[2-(2-aminoethoxy)ethyl]amino}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific structural modifications that enhance its therapeutic efficacy and reduce side effects compared to similar compounds .

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H22N4O4/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23/h1-3,14,19H,4-10,18H2,(H,20,22,23)

InChI Key

ZESKALIJCQIEHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN

Origin of Product

United States

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